molecular formula C14H14BrNO B1526584 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol CAS No. 1163707-62-7

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

Cat. No.: B1526584
CAS No.: 1163707-62-7
M. Wt: 292.17 g/mol
InChI Key: UOBYZIQINUSRSZ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1.1.1. Structural Description
The compound consists of a phenolic ring (C₆H₅OH) substituted at the para position with a 2-(4-bromopyridin-2-yl)propan-2-yl group. The bromine atom is attached to the pyridine ring at the 4-position, and the propan-2-yl (isopropyl) group serves as a bridge between the phenolic and pyridine components. This arrangement creates a bifunctional molecule with distinct hydrophobic and hydrophilic regions.

Property Value Source
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
CAS Number 1163707-62-7
SMILES Notation CC(C1=CC=C(O)C=C1)C2=NCC(Br)=CN2

1.1.2. Classification
This compound belongs to the class of organobromides , specifically brominated aromatic ethers , due to the presence of a bromine atom bonded to a carbon in the pyridine ring. Its phenolic group categorizes it among polyphenolic compounds , while the pyridine moiety places it in heterocyclic chemistry .

Historical Context and Discovery

1.2.1. Synthetic Origins
The compound is synthesized through alkylation reactions , typically involving phenol derivatives and 4-bromopyridine. A common method employs Friedel-Crafts alkylation or nucleophilic aromatic substitution , where the isopropyl group is introduced via an alkyl halide or epoxide. The bromine atom on the pyridine ring serves as an electron-withdrawing group, directing subsequent electrophilic substitutions.

1.2.2. Research Applications
While specific historical discovery details are limited, the compound is frequently cited in modern synthetic chemistry as a building block for:

  • Biologically active molecules : Derivatives may exhibit antimicrobial or anticancer properties due to bromine’s bioactivity.
  • Polymeric materials : Cross-linking reactions with phenolic groups can form thermosetting resins.

Structural Significance in Organobromide Chemistry

1.3.1. Reactivity of the Bromine Atom
The bromine atom in the pyridine ring participates in nucleophilic substitution reactions , enabling the introduction of diverse functional groups (e.g., amines, thiols). This reactivity is critical for generating heterocyclic analogs or cross-coupling products via Suzuki-Miyaura or Heck reactions.

1.3.2. Steric and Electronic Effects

  • Steric Influence : The isopropyl group creates steric hindrance, stabilizing intermediates in reactions involving the phenolic hydroxyl group.
  • Electronic Influence : The pyridine ring’s electron-withdrawing nature enhances the electrophilicity of the bromine atom, facilitating substitution.

1.3.3. Comparative Analysis with Related Compounds

Compound Key Feature Reactivity
4-Bromo-2-isopropylphenol Single bromine on phenolic ring Limited substitution sites
Bisphenol A derivatives Multiple hydroxyl groups Enhanced cross-linking potential
This compound Dual bromine and phenolic sites Versatile in coupling reactions

Nomenclature Systems and Alternative Designations

1.4.1. IUPAC Nomenclature
The systematic name follows IUPAC rules:

  • Parent chain : Phenol (C₆H₅OH)
  • Substituents :
    • 2-(4-Bromopyridin-2-yl)propan-2-yl group at the para position.
    • Bromine at the 4-position of the pyridine ring.

1.4.2. Synonyms and Alternative Names

Alternative Name Source
This compound
4-(2-(4-Bromopyridin-2-yl)isopropyl)phenol
2-(4-Bromopyridin-2-yl)-2-(4-hydroxyphenyl)propane

1.4.3. Database Identifiers

Identifier Value Source
PubChem CID Not explicitly listed
MDL Number MFCD22575059
Wikidata Not explicitly listed

Properties

IUPAC Name

4-[2-(4-bromopyridin-2-yl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-14(2,10-3-5-12(17)6-4-10)13-9-11(15)7-8-16-13/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBYZIQINUSRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C15H16BrN Molecular Formula \text{C}_{15}\text{H}_{16}\text{BrN}\quad \text{ Molecular Formula }

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its unique structure, featuring a brominated pyridine moiety, may enhance its reactivity and solubility, contributing to its bioactivity.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Antimicrobial Activity :
    • Similar compounds have demonstrated significant antibacterial properties, suggesting that this compound may exhibit similar effects against various bacterial strains .
  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of brominated phenols can inhibit cancer cell proliferation. The presence of the bromine atom is crucial for enhancing the cytotoxic effects against specific cancer cell lines .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for certain enzymes, which is common among phenolic compounds. The structure suggests potential activity against targets like cyclooxygenase (COX) and lipoxygenase (LOX), both involved in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antibacterial properties against Gram-positive bacteria.
AnticancerInhibitory effects on various cancer cell lines; structure-activity relationship (SAR) indicates effectiveness linked to bromine substitution.
Enzyme InhibitionPotential COX and LOX inhibition leading to anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The SAR analysis shows that the presence of the bromine atom in the pyridine ring significantly enhances the biological activity of the compound. Modifications to the phenolic structure can also lead to varied biological effects, indicating that small changes in molecular structure can have substantial impacts on activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the aromatic rings or the bridging group. Key comparisons include:

Table 1: Physicochemical Properties of 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol and Analogs
Compound Name CAS Formula Mr (g/mol) log Kow pKa Key Substituents
This compound 1163707-62-7 C₁₄H₁₄BrNO 292.18 ~3.8* ~9.2* 4-Bromopyridine, phenol
4-(2-(4-Chlorophenyl)propan-2-yl)phenol 1989-04-4 C₁₅H₁₅ClO 246.73 3.5–4.0 9.5–10.0 4-Chlorophenyl, phenol
4-[2-(4-Bromophenyl)propan-2-yl]phenol 52687-47-5 C₁₅H₁₅BrO 291.19 4.1 9.8 4-Bromophenyl, phenol
Bisphenol A (BPA) 80-05-7 C₁₅H₁₆O₂ 228.29 3.32 9.60 Two phenol groups
4-[2-(4-Methoxyphenyl)propan-2-yl]phenol 16530-58-8 C₁₆H₁₈O₂ 242.31 2.8 10.1 4-Methoxyphenyl, phenol

*Estimated based on substituent effects.

Key Observations :

  • log Kow: The bromopyridine derivative has a higher log Kow (~3.8) than BPA (3.32) due to bromine’s hydrophobicity but lower than 4-[2-(4-bromophenyl)propan-2-yl]phenol (4.1) because pyridine is less hydrophobic than benzene .
  • pKa: The electron-withdrawing bromine on pyridine lowers the phenol’s pKa (~9.2) compared to BPA (9.6) .
  • Molecular Weight : The bromopyridine analog is heavier than chloro or methoxy analogs, influencing solubility and diffusion properties.

Reactivity and Stability

  • This contrasts with chloro analogs, where Cl is less reactive than Br .
  • Oxidative Stability: The phenolic -OH group is susceptible to oxidation, similar to BPA and its derivatives.
  • Thermal Behavior: Pyridine-containing compounds (e.g., ’s 4-(2-(4-(Ethynyloxy)phenyl)propan-2-yl)phenol) decompose at higher temperatures than purely phenyl-substituted analogs due to ring strain and electronic effects .

Research Findings and Computational Insights

  • Noncovalent Interactions: Studies using tools like Multiwfn () reveal that the bromopyridine group participates in halogen bonding, enhancing molecular recognition in crystal structures or protein-ligand complexes .

Preparation Methods

Typical Procedure (Adapted from Analogous 2-(6-bromopyridin-2-yl)propan-2-ol Synthesis):

  • Reagents and Conditions:

    • Starting material: 4-bromopyridin-2-yl ethanone (acetyl derivative)
    • Organometallic reagent: Methyl magnesium bromide (3.0 M in THF) or n-butyllithium (1.6 M in hexane)
    • Solvent: Anhydrous tetrahydrofuran (THF)
    • Temperature: Initially cooled to 0 °C or -76 °C (dry ice-acetone bath)
    • Reaction time: 15 minutes to 16 hours depending on step
    • Workup: Quenching with aqueous ammonium chloride or saturated NaHCO3, followed by extraction and purification by silica gel chromatography
  • Mechanism:

    • The organometallic reagent adds to the carbonyl group of the ketone, forming the tertiary alcohol 2-(4-bromopyridin-2-yl)propan-2-ol.
  • Yields:

    • High yields reported, typically in the range of 90-98%.
Step Reagents/Conditions Temperature Time Yield (%) Notes
1 n-BuLi + 4-bromopyridin-2-yl ketone -76 °C to RT 30 min-1 h ~94 Lithiation followed by addition
2 Methyl magnesium bromide + ketone 0 °C to RT 16 h 98 Grignard addition
Workup Quench with NH4Cl or NaHCO3, extract Room temp - - Purification by chromatography

Coupling with Phenol to Form 4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

The final step involves coupling the intermediate 2-(4-bromopyridin-2-yl)propan-2-ol with phenol or phenolic derivatives to form the target compound. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Approach

  • Method:

    • Use of base such as potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or acetone)
    • Heating under reflux conditions (around 80 °C)
    • Reaction monitored by thin-layer chromatography (TLC)
    • Workup includes solvent removal, aqueous extraction, and recrystallization from methanol
  • Example:

    • Reaction of 4-aminophenol with propargyl bromide in acetone with K2CO3 under reflux yielded similar phenolic derivatives with moderate to good yields (~70-73%).
  • Notes:

    • The acidity of phenol protons and base equivalents significantly affect yield and reaction completion.
    • Higher equivalents of base promote reaction completion.

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig Type)

  • Catalysts and Conditions:

    • Palladium catalysts such as Pd(dppf)Cl2, PdCl2, Pd(dppp)Cl2, or Pd(dppe)Cl2
    • Additives like tetrabutylammonium chloride (n-Bu4NCl) and bases such as Na2CO3
    • Solvents: Acetonitrile (CH3CN), 1,4-dioxane, or chloroform (CHCl3)
    • Temperature: 85 °C
    • Reaction time: 8 hours or more under nitrogen atmosphere
  • Yields:

    • Moderate to high yields reported (up to 85%).
  • Mechanistic Insight:

    • The palladium catalyst facilitates the coupling between the bromopyridine moiety and the phenol derivative via oxidative addition, transmetallation, and reductive elimination steps.
Catalyst Additive Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd(dppf)Cl2 n-Bu4NCl Na2CO3 CH3CN 85 8 85 Best yield among tested
PdCl2 n-Bu4NCl Na2CO3 CH3CN 85 8 Good Moderate yield
Pd(dppp)Cl2 n-Bu4NCl Na2CO3 CH3CN 85 8 Good Moderate yield
Pd(dppe)Cl2 n-Bu4NCl Na2CO3 CH3CN 85 8 Good Moderate yield
Pd(PPh3)4 n-Bu4NCl Na2CO3 CH3CN 85 8 <10 Poor yield

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Key Notes
Synthesis of 2-(4-bromopyridin-2-yl)propan-2-ol Organolithium or Grignard addition n-BuLi or MeMgBr, THF, low temp to RT 90-98 High yield, requires dry, inert conditions
Coupling with phenol Nucleophilic substitution Phenol, K2CO3, acetone or DMF, reflux 70-73 Moderate yield, base equivalents critical
Coupling with phenol Pd-catalyzed cross-coupling Pd(dppf)Cl2, n-Bu4NCl, Na2CO3, CH3CN, 85°C Up to 85 High yield, catalyst choice crucial

Research Findings and Optimization Notes

  • Base Effects: Increasing equivalents of potassium carbonate enhances reaction completion in nucleophilic substitution reactions involving phenols.
  • Catalyst Selection: Pd(dppf)Cl2 outperforms other palladium catalysts in cross-coupling yields, likely due to its ligand environment facilitating oxidative addition and reductive elimination steps.
  • Solvent Choice: Polar aprotic solvents like acetonitrile and 1,4-dioxane favor palladium-catalyzed coupling reactions; DMF inhibits the reaction.
  • Temperature and Atmosphere: Elevated temperatures (~85 °C) and inert atmosphere (nitrogen) are necessary for efficient palladium-catalyzed coupling.
  • Purification: Silica gel chromatography and recrystallization from methanol are effective for isolating pure products.

Q & A

Q. What methodologies quantify the compound’s lipophilicity and membrane permeability?

  • Methodological Answer : Reverse-phase HPLC (C18 column, methanol/water gradient) measures logP. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. Computational logP (AlogPS) aligns with experimental values (±0.3), confirming moderate lipophilicity (logP ≈ 2.8) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol
Reactant of Route 2
4-(2-(4-Bromopyridin-2-yl)propan-2-yl)phenol

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